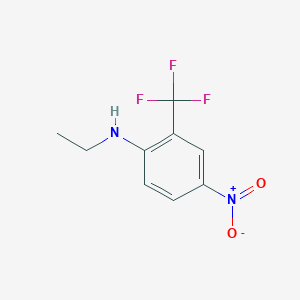

N-ethyl-4-nitro-2-(trifluoromethyl)aniline

Übersicht

Beschreibung

“N-ethyl-4-nitro-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C9H9F3N2O2 . It has a molecular weight of 234.18 . It is also known by its IUPAC name, N-ethyl-2-nitro-4-(trifluoromethyl)aniline .

Synthesis Analysis

The synthesis of “N-ethyl-4-nitro-2-(trifluoromethyl)aniline” can be achieved from Ethylamine hydrochloride and 4-Chloro-3-nitrobenzotrifluoride .Molecular Structure Analysis

The molecular structure of “N-ethyl-4-nitro-2-(trifluoromethyl)aniline” consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethyl group (CF3), and an ethylamine group (C2H5NH) .Chemical Reactions Analysis

“N-ethyl-4-nitro-2-(trifluoromethyl)aniline” undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones, and naptholsulphonic acids . It is also used in the synthesis of monoazo dyes .Physical And Chemical Properties Analysis

“N-ethyl-4-nitro-2-(trifluoromethyl)aniline” has a density of 1.4±0.1 g/cm3, a boiling point of 278.6±40.0 °C at 760 mmHg, and a flash point of 122.3±27.3 °C . It has a molar refractivity of 52.0±0.3 cm3, and a molar volume of 170.7±3.0 cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Electron Transport Materials : N-(Nitrofluorenylidene)anilines, which include derivatives from 2,4,7-trinitrofluorenone with 2-trifluoromethyl, have been shown to be compatible with polycarbonate and demonstrate good properties as electron transport materials in positive charge electrophotography. These compounds also exhibit substantial stability in repetition tests and were negative for the Ames test, indicating their non-mutagenic nature (Matsui et al., 1993).

Spectroscopic Studies : Research involving Fourier transform infrared (FT-IR) and FT-Raman spectra of 4-nitro-3-(trifluoromethyl)aniline (NTFA) has been conducted. This study explored the vibrational, structural, thermodynamic, and electronic properties of NTFA using ab initio and DFT methods. The research provides insights into the effects of substituent groups in the benzene ring on molecular and electronic properties (Saravanan et al., 2014).

NLO Applications : Computational methodologies have estimated the first-order hyperpolarizability of N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo) aniline, which is a nonlinear optical (NLO) chromophore. The study highlights its efficiency for second-order NLO applications, demonstrating the importance of derealization of electrons in a system for effective NLO processes (Raaghul et al., 2022).

Selective Reduction in Synthesis : Research demonstrates the selective reduction of nitroarenes to anilines using cobalt-based nanocatalysts, which is crucial in synthesizing various chemicals like dyes, pigments, pharmaceuticals, and agrochemicals. This study illustrates the development of selective catalysts for reducing nitro compounds while tolerating other functional groups (Jagadeesh et al., 2015).

Mechanism of Nitrobenzene Reduction : Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalysts have been provided, offering a fundamental understanding of reaction mechanisms in heterogeneous catalysis at atomic and molecular levels. The study reveals the preferential pathways for nitro group activation and the impact of phenyl group adsorption on kinetic barriers (Sheng et al., 2016).

Eigenschaften

IUPAC Name |

N-ethyl-4-nitro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-13-8-4-3-6(14(15)16)5-7(8)9(10,11)12/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJHZLWVWOMYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-nitro-2-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

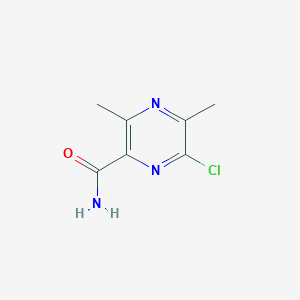

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)

![1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1427078.png)

![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)

![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)